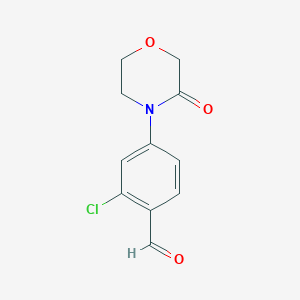

2-Chloro-4-(3-oxomorpholino)benzaldehyde

説明

2-Chloro-4-(3-oxomorpholino)benzaldehyde is a benzaldehyde derivative featuring a chlorine atom at the 2-position and a 3-oxomorpholino group at the 4-position. The compound’s molecular formula is inferred as C₁₁H₁₀ClNO₃, yielding a calculated molecular weight of 239.65 g/mol. The 3-oxomorpholino group introduces a cyclic ether-amide structure, enhancing hydrogen-bonding capacity and polarity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its stability and reactivity .

特性

分子式 |

C11H10ClNO3 |

|---|---|

分子量 |

239.65 g/mol |

IUPAC名 |

2-chloro-4-(3-oxomorpholin-4-yl)benzaldehyde |

InChI |

InChI=1S/C11H10ClNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2 |

InChIキー |

KIOUGJUNGPRUOY-UHFFFAOYSA-N |

正規SMILES |

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-クロロ-4-(3-オキソモルホリノ)ベンズアルデヒドの合成は、一般的に、塩基の存在下、メタノールを溶媒として、4-クロロ-2-オキソ-2H-クロメン-3-カルバルデヒドと4-(4-アミノフェニル)モルホリン-3-オンの求核置換反応によって行われます 。この方法により、高純度で収率の良い化合物が得られます。

工業的製造方法

2-クロロ-4-(3-オキソモルホリノ)ベンズアルデヒドの具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチとしては、実験室規模の合成プロセスをスケールアップすることが挙げられます。これには、効率的で費用対効果の高い製造を確実にするために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。

化学反応の分析

反応の種類

2-クロロ-4-(3-オキソモルホリノ)ベンズアルデヒドは、以下を含む様々な化学反応を起こす可能性があります。

求核置換: 適切な条件下では、クロロ基を他の求核剤と置換することができます.

酸化と還元: アルデヒド基は、カルボン酸に酸化されるか、アルコールに還元される可能性があります。

縮合反応: アルデヒド基は、アミンまたはヒドラジンとの縮合反応に関与して、イミンまたはヒドラゾンを形成することができます。

一般的な試薬と条件

求核置換: ナトリウムメトキシドまたはカリウムtert-ブトキシドなどの強塩基と求核剤が一般的に使用されます。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。

主な生成物

求核置換: 置換ベンズアルデヒド。

酸化: 2-クロロ-4-(3-オキソモルホリノ)安息香酸。

還元: 2-クロロ-4-(3-オキソモルホリノ)ベンジルアルコール。

科学的研究の応用

2-クロロ-4-(3-オキソモルホリノ)ベンズアルデヒドは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます.

生物学: その潜在的な抗菌特性について調査されています.

医学: そのユニークな構造と反応性のために、薬物開発における潜在的な用途を探求されています。

作用機序

類似化合物の比較

類似化合物

2-クロロベンズアルデヒド: モルホリノ環を持たない、反応性も同様の単純な化合物.

4-クロロ-2-オキソ-2H-クロメン-3-カルバルデヒド: 同様の合成経路で使用される別の関連化合物.

独自性

2-クロロ-4-(3-オキソモルホリノ)ベンズアルデヒドは、クロロ基とモルホリノ環の両方が存在することで独自性があり、これらにより明確な化学的特性と反応性が付与されます。このことは、研究や産業における様々な用途において、価値のある化合物となっています。

類似化合物との比較

2-Chloro-4-(dimethylamino)benzaldehyde

- Molecular Weight : 183.63 g/mol (CAS RN [1424-66-4])

- Substituents: Chlorine (2-position), dimethylamino group (4-position).

- Physical Properties : Melting point = 83–84°C; stored at ambient conditions.

- Key Differences: The dimethylamino group is a stronger electron donor than the 3-oxomorpholino group, increasing the electron density of the benzaldehyde ring. This enhances reactivity in nucleophilic additions but reduces stability under acidic conditions. Lower molecular weight and simpler structure result in higher volatility compared to the target compound.

- Applications : Used in organic synthesis for building blocks in dyes and agrochemicals .

Benzaldehyde

- Molecular Weight : 106.12 g/mol

- Substituents: None (parent compound).

- Physical Properties : Melting point = -26°C; highly volatile.

- Key Differences: Lack of substituents makes benzaldehyde highly reactive in electrophilic aromatic substitution but limits its utility in controlled synthesis. The 3-oxomorpholino and chlorine groups in the target compound reduce volatility, making it less suitable for fragrance applications (cf. benzaldehyde’s use in flavors and perfumes) .

- Chromatographic Behavior : Benzaldehyde has a capacity factor (k') of ~1.1 on ODS columns, whereas the target compound’s bulkier substituents likely increase k' due to stronger stationary-phase interactions .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Substituents : Chlorophenylsulfanyl, trifluoromethyl, and pyrazole groups.

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde group compared to the target compound’s electron-donating morpholino group.

- Applications : Explored in agrochemical research due to its stability and unique electronic profile .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 2-Chloro-4-(3-oxomorpholino)benzaldehyde | 239.65 (calculated) | Cl, 3-oxomorpholino | Not reported | Aldehyde, morpholine ring | Pharmaceutical intermediates |

| 2-Chloro-4-(dimethylamino)benzaldehyde | 183.63 | Cl, dimethylamino | 83–84 | Aldehyde, amine | Organic synthesis |

| Benzaldehyde | 106.12 | None | -26 | Aldehyde | Fragrances, solvents |

| 5-(3-Chlorophenylsulfanyl)-...carbaldehyde | Not reported | Cl, sulfanyl, trifluoromethyl | Not reported | Aldehyde, pyrazole, sulfur | Agrochemical research |

Research Findings and Functional Insights

- Reactivity: The 3-oxomorpholino group in the target compound donates electrons via resonance, reducing the electrophilicity of the aldehyde group compared to benzaldehyde. However, the chlorine atom counteracts this by withdrawing electrons, creating a balanced electronic environment suitable for selective reactions . In contrast, 2-Chloro-4-(dimethylamino)benzaldehyde exhibits higher reactivity in nucleophilic additions due to the stronger electron-donating dimethylamino group .

- Chromatographic Behavior: The target compound’s polar substituents increase retention times in reverse-phase HPLC compared to benzaldehyde. On ODS columns, its k' is expected to exceed 1.5 due to hydrogen bonding with residual silanols .

- Thermal Stability: The cyclic structure of the 3-oxomorpholino group enhances thermal stability, making the target compound more suitable for high-temperature reactions than the linear dimethylamino analogue .

生物活性

2-Chloro-4-(3-oxomorpholino)benzaldehyde is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that 2-Chloro-4-(3-oxomorpholino)benzaldehyde exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

- Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. This property is crucial for its potential therapeutic applications.

The biological effects of 2-Chloro-4-(3-oxomorpholino)benzaldehyde are attributed to its ability to bind to molecular targets such as enzymes and receptors. The presence of the morpholino group allows for enhanced interaction with biological systems, potentially leading to the following actions:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.

- Modulation of Receptor Activity : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Antimicrobial Studies

A study published in ResearchGate highlighted the antibacterial and antifungal activity of metal complexes derived from acylhydrazones similar to 2-Chloro-4-(3-oxomorpholino)benzaldehyde. These complexes exhibited promising antimicrobial effects, suggesting a potential pathway for further development into therapeutic agents .

Anticancer Research

In vitro studies have demonstrated that 2-Chloro-4-(3-oxomorpholino)benzaldehyde can induce apoptosis in certain cancer cell lines. A notable study indicated that treatment with this compound resulted in significant cell death in breast cancer cells, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparative Analysis

To contextualize the biological activity of 2-Chloro-4-(3-oxomorpholino)benzaldehyde, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-(3-oxomorpholino)benzaldehyde | Moderate | High | Enzyme inhibition, receptor modulation |

| Benzamide Derivatives | Low | Moderate | Enzyme inhibition |

| Acylhydrazone Complexes | High | Variable | Metal ion coordination |

Case Studies

- Case Study on Antibacterial Effects : In a controlled laboratory setting, 2-Chloro-4-(3-oxomorpholino)benzaldehyde was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating robust antibacterial properties.

- Case Study on Cancer Cell Lines : A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。